molecular formula C10H13NOS2 B14811732 3-Cyclopropoxy-2,6-bis(methylthio)pyridine

3-Cyclopropoxy-2,6-bis(methylthio)pyridine

Cat. No.: B14811732
M. Wt: 227.4 g/mol
InChI Key: VLOWKUKWYQFALY-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2,6-bis(methylsulfanyl)pyridine is a heterocyclic organic compound with the molecular formula C10H13NOS2. This compound features a pyridine ring substituted with a cyclopropoxy group at the 3-position and two methylsulfanyl groups at the 2- and 6-positions. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropoxy-2,6-bis(methylsulfanyl)pyridine typically involves the cyclopropanation of a suitable pyridine precursor followed by the introduction of methylsulfanyl groups. One common method involves the reaction of 2,6-dichloropyridine with cyclopropyl alcohol in the presence of a base to form the cyclopropoxy derivative. This intermediate is then treated with sodium methylthiolate to introduce the methylsulfanyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2,6-bis(methylsulfanyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols.

    Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-Cyclopropoxy-2,6-bis(methylsulfanyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-cyclopropoxy-2,6-bis(methylsulfanyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropoxy and methylsulfanyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropoxy-2,4-bis(methylsulfanyl)pyridine: Similar structure but with methylsulfanyl groups at the 2- and 4-positions.

    2,6-Bis(1,2,3-triazol-4-yl)pyridine: Features triazole groups instead of methylsulfanyl groups.

    2,6-Bis(N-alkyl-benzimidazolyl)pyridine: Contains benzimidazole groups instead of methylsulfanyl groups.

Uniqueness

3-Cyclopropoxy-2,6-bis(methylsulfanyl)pyridine is unique due to the presence of both cyclopropoxy and methylsulfanyl groups on the pyridine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H13NOS2

Molecular Weight

227.4 g/mol

IUPAC Name

3-cyclopropyloxy-2,6-bis(methylsulfanyl)pyridine

InChI

InChI=1S/C10H13NOS2/c1-13-9-6-5-8(10(11-9)14-2)12-7-3-4-7/h5-7H,3-4H2,1-2H3

InChI Key

VLOWKUKWYQFALY-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(C=C1)OC2CC2)SC

Origin of Product

United States

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